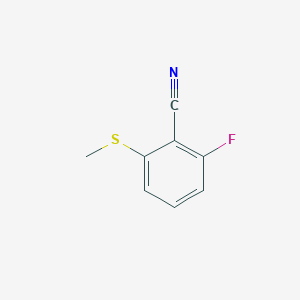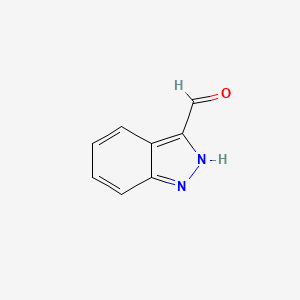![molecular formula C17H17NO4 B1312749 Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- CAS No. 71922-59-3](/img/structure/B1312749.png)
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-
Descripción general
Descripción
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it an invaluable tool for studying various biological processes and developing new therapeutic interventions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- typically involves the protection of the amino group of glycine with a phenylmethoxycarbonyl (Cbz) group and the subsequent benzylation of the nitrogen atom. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and alkylation steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can remove the protective groups, yielding the free amine form of glycine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for deprotection, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various protected and deprotected forms of glycine, as well as substituted derivatives that can be used for further chemical modifications.
Aplicaciones Científicas De Investigación
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It finds applications in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes, influencing various biochemical processes. The protective groups can be selectively removed to release active glycine, which can then participate in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Glycine, N-[(phenylmethoxy)carbonyl]-
- Glycine, N-[(phenylmethoxy)carbonyl]-, hydrazide
- Glycine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Uniqueness
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- is unique due to its dual protective groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly useful in synthetic chemistry and biochemical studies where controlled deprotection is required .
Propiedades
IUPAC Name |
2-[benzyl(phenylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)12-18(11-14-7-3-1-4-8-14)17(21)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHWEWRRKFVMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461020 | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71922-59-3 | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)



![(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1312672.png)








![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)
